molecular formula C24H21FN4OS B429684 4-FLUOROBENZALDEHYDE 1-(3-BENZYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)HYDRAZONE CAS No. 351341-68-9

4-FLUOROBENZALDEHYDE 1-(3-BENZYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)HYDRAZONE

Cat. No.: B429684
CAS No.: 351341-68-9
M. Wt: 432.5g/mol
InChI Key: LXMAXLDESAXMRM-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone is a complex organic compound that features a fluorobenzaldehyde moiety linked to a benzothieno-pyrimidinyl hydrazone structure

Preparation Methods

The synthesis of 4-Fluorobenzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone typically involves multiple steps. The initial step often includes the preparation of 4-fluorobenzaldehyde, which can be synthesized through the fluorination of benzaldehyde.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-Fluorobenzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and other applications. Additionally, the benzothieno-pyrimidinyl core can interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

  • 4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
  • 2-Fluorobenzaldehyde (5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone Compared to these compounds, 4-Fluorobenzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone is unique due to its specific structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

351341-68-9

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5g/mol

IUPAC Name

3-benzyl-2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21FN4OS/c25-18-12-10-16(11-13-18)14-26-28-24-27-22-21(19-8-4-5-9-20(19)31-22)23(30)29(24)15-17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9,15H2,(H,27,28)/b26-14+

InChI Key

LXMAXLDESAXMRM-VULFUBBASA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)N/N=C/C5=CC=C(C=C5)F

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN=CC5=CC=C(C=C5)F

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN=CC5=CC=C(C=C5)F

Origin of Product

United States

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